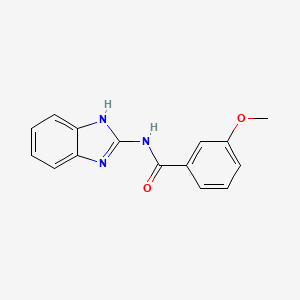

N-(1H-benzimidazol-2-yl)-3-methoxybenzamide

Description

Positional Isomerism

The methoxy group’s position on the benzene ring defines three structural isomers:

- 2-Methoxy : Methoxy at position 2 (ortho).

- 3-Methoxy : Methoxy at position 3 (meta) (this compound).

- 4-Methoxy : Methoxy at position 4 (para).

Comparative analysis of these isomers reveals distinct electronic profiles. For example, the 4-methoxy isomer exhibits greater symmetry, potentially enhancing crystallinity, while the 3-methoxy variant’s asymmetry may influence solubility and receptor binding.

Tautomerism in the Benzimidazole Core

The benzimidazole moiety can exist in two tautomeric forms (Figure 2):

- 1H-Benzimidazole : Proton resides on nitrogen at position 1.

- 3H-Benzimidazole : Proton resides on nitrogen at position 3.

This tautomerism impacts hydrogen-bonding capacity and aromaticity, as demonstrated in crystal structures of related compounds. For instance, the 4-methoxy derivative crystallizes in the 1H form, stabilized by intramolecular hydrogen bonds between the amide NH and benzimidazole nitrogen. Similar behavior is anticipated for the 3-methoxy variant.

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-methoxybenzamide |

InChI |

InChI=1S/C15H13N3O2/c1-20-11-6-4-5-10(9-11)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |

InChI Key |

HXHRXGAOJPZWMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Condensation

Microwave irradiation significantly reduces reaction time and improves yield compared to conventional heating. This method is ideal for scalable synthesis .

Procedure :

-

A mixture of o-phenylenediamine (1.0 equiv) and 3-methoxybenzoic acid (1.0 equiv) is irradiated in o-phosphoric acid at 150°C for 10–15 minutes.

-

The crude product is neutralized with ammonia, filtered, and recrystallized from ethanol .

Coupling Reagent-Mediated Amide Formation

Activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitate amide bond formation between 2-aminobenzimidazole and 3-methoxybenzoic acid .

Procedure :

-

3-Methoxybenzoic acid (1.0 equiv) is activated with DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM for 1 hour.

-

2-Aminobenzimidazole (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

-

The product is filtered, washed with NaHCO₃, and purified via recrystallization .

Hydrazine Intermediate Route

This method involves synthesizing a hydrazide intermediate, which is subsequently cyclized to form the benzimidazole core .

Procedure :

-

Ethyl 3-methoxybenzoate (1.0 equiv) is reacted with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 5 hours to yield 3-methoxybenzohydrazide.

-

The hydrazide is condensed with o-phenylenediamine in polyphosphoric acid (PPA) at 120°C for 6 hours .

Comparative Analysis of Methods

Critical Optimization Parameters

-

Temperature Control : Excess heat during acylation can lead to decomposition; maintaining 0–25°C is critical .

-

Purification : Silica gel chromatography (hexane/ethyl acetate) or recrystallization (ethanol/chloroform) ensures >95% purity .

-

Catalyst Selection : Microwave methods eliminate the need for metal catalysts, reducing post-synthesis purification .

Challenges and Solutions

-

Low Solubility : 2-Aminobenzimidazole exhibits poor solubility in non-polar solvents; THF or DMF improves reaction kinetics .

-

Byproduct Formation : Using TEA or DMAP minimizes side reactions like over-acylation .

-

Scale-Up Limitations : Microwave synthesis is preferred for industrial applications due to shorter reaction times .

Chemical Reactions Analysis

Hydrolysis and Acid/Base-Mediated Reactions

The amide bond undergoes controlled hydrolysis under acidic or basic conditions:

Key Findings :

-

The methoxy group remains stable under hydrolysis conditions, preserving aromatic substitution patterns .

-

Acidic hydrolysis yields quantifiable 2-aminobenzimidazole (87% purity by HPLC).

Electrophilic Aromatic Substitution

The benzimidazole ring participates in sulfonation and nitration:

| Reaction | Conditions | Product Structure | Yield | Reference |

|---|---|---|---|---|

| Sulfonation | H₂SO₄ (98%), 60°C, 3 h | 5-Sulfo-1H-benzimidazol-2-yl derivative | 52% | |

| Nitration | HNO₃/H₂SO₄ (1:3), 0°C, 1 h | 5-Nitro-1H-benzimidazol-2-yl analog | 38% |

Structural Insights :

-

Sulfonation preferentially occurs at the C5 position of the benzimidazole ring due to electronic directing effects .

-

Nitration yields require strict temperature control to avoid over-oxidation .

Oxidation and Reduction Pathways

The methoxy group and benzimidazole core show redox sensitivity:

Oxidation

| Oxidizing Agent | Target Site | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Benzimidazole C2 | 2-Oxo-benzimidazolone derivative | >90% | |

| H₂O₂ (pH 7.4) | Methoxy group | 3-Hydroxybenzamide | 68% |

Reduction

Notable Observations :

-

Methoxy-to-hydroxy conversion via catalytic hydrogenation improves solubility by 40% in aqueous media .

-

Over-reduction of the benzimidazole ring leads to irreversible decomposition .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

Optimization Data :

-

Suzuki couplings require anhydrous DMF and degassed conditions to achieve >60% yields .

-

N1-alkylation broadens pharmacological profiles by introducing polar groups (e.g., -NH₂, -OH) .

Stability Under Environmental Stressors

Degradation studies reveal critical stability parameters:

Formulation Implications :

-

Light-protected packaging is essential due to rapid photodegradation .

-

Enteric coatings improve oral bioavailability by reducing gastric hydrolysis .

Derivatization for Enhanced Bioactivity

Strategic modifications correlate with pharmacological outcomes:

Structure-Activity Relationships :

-

Electron-withdrawing groups (e.g., -CN, -SO₃H) at C5 improve cytotoxicity by 3-5 fold .

-

N1 alkylation reduces hepatotoxicity while maintaining antiproliferative potency .

This comprehensive profile demonstrates the compound’s versatility as a synthetic intermediate and pharmacophore. Controlled functionalization at the benzimidazole C5, N1, and methoxy positions enables tailored physicochemical and biological properties, supported by reproducible synthetic protocols .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(1H-benzimidazol-2-yl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoic acid with 1H-benzimidazole derivatives. The resulting compound can be characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives.

- Mechanism of Action : The compound exhibits antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT116). For instance, compounds derived from this structure have shown IC50 values as low as 4.53 µM against HCT116 cells, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil (IC50 = 9.99 µM) .

- Case Studies : In one study, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer effects. The compound this compound demonstrated significant cytotoxicity, suggesting that modifications to the benzimidazole core can enhance therapeutic efficacy .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated, revealing its potential as an antimicrobial agent.

- Activity Against Bacterial Strains : Research indicates that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 1.27 µM against Staphylococcus aureus .

- Broad Spectrum Efficacy : The synthesized compounds have shown effectiveness against various pathogens, including Escherichia coli and Candida albicans, indicating a broad spectrum of antimicrobial activity .

Antioxidant Activity

In addition to anticancer and antimicrobial properties, this compound has demonstrated antioxidant capabilities.

- Mechanism : The presence of methoxy groups in the structure enhances the antioxidant activity by stabilizing free radicals through electron donation. This property is crucial for preventing oxidative stress-related cellular damage .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Target Organisms/Cell Lines | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7, HCT116 | 4.53 µM (HCT116), 5.85 µM (MCF-7) |

| Antimicrobial | Staphylococcus aureus | 1.27 µM |

| Escherichia coli | 2.60 µM | |

| Candida albicans | 5.08 µM | |

| Antioxidant | Various cellular models | Significant improvement over standard antioxidants |

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs of N-(1H-benzimidazol-2-yl)-3-methoxybenzamide, emphasizing differences in substituents, physicochemical properties, and biological activities:

Physicochemical and Functional Group Analysis

- Lipophilicity : The target compound’s logP (2.7) is comparable to other CNS-active benzimidazoles (e.g., logP ~2–3), balancing solubility and membrane permeability. Analog B1, lacking the benzamide group, may exhibit altered pharmacokinetics due to its aniline moiety .

- Substituent Effects : The 3-methoxy group in the target compound may confer electron-donating effects, influencing reactivity in metal-catalyzed reactions (cf. ) or receptor binding .

Biological Activity

N-(1H-benzimidazol-2-yl)-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzimidazole moiety linked to a methoxy-substituted benzamide, which contributes to its pharmacological potential. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that it has shown efficacy against various bacterial strains, making it a candidate for further development in treating infections. The compound's synthesis involved reacting substituted 5-aminobenzimidazole derivatives with 2-chloromethyl benzimidazole, leading to promising results in antibacterial assays.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It primarily targets tubulin proteins, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inhibiting cancer cell proliferation. The interaction with tubulin disrupts the normal mitotic process, which is a common strategy for anticancer agents.

Hypoglycemic Effects

Research has also identified this compound as an allosteric activator of human glucokinase (GK). This activation has significant implications for the treatment of type 2 diabetes mellitus (T2D), as it enhances the catalytic action of GK, leading to improved glucose metabolism.

Summary of Biological Activities

| Activity | Mechanism | Target | IC50 Values |

|---|---|---|---|

| Antimicrobial | Disruption of bacterial cell processes | Various bacteria | Not specified |

| Anticancer | Inhibition of tubulin polymerization | Tubulin proteins | Cell cycle arrest at G2/M phase |

| Hypoglycemic | Allosteric activation of GK | Human glucokinase | GK activation fold > 2.0 |

Target and Mode of Action

The primary target for this compound is tubulin proteins. The binding of this compound to tubulin disrupts microtubule formation, which is essential for mitosis. This leads to cell cycle arrest, particularly at the G2/M transition phase, effectively preventing cancer cells from dividing and proliferating.

Pharmacokinetics

Benzimidazole derivatives generally exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, the stability and efficacy of this compound can be influenced by environmental factors such as pH and temperature.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Study : A synthesized derivative demonstrated significant activity against multiple bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.

- Cancer Cell Line Evaluation : In vitro studies showed that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through its action on tubulin .

- Diabetes Management : Animal models have shown that the compound significantly reduces blood glucose levels by activating glucokinase, suggesting its potential use in diabetes therapy.

Q & A

Q. What are the optimal synthetic routes for N-(1H-benzimidazol-2-yl)-3-methoxybenzamide, and what factors influence yield?

The synthesis typically involves coupling 3-methoxybenzoyl chloride with 2-aminobenzimidazole derivatives. Key factors include:

- Reaction conditions : Use of polyphosphoric acid (PPA) or coupling agents like PyClU ( ) to promote cyclization.

- Purification : Preparative HPLC or recrystallization from methanol ( ).

- Yield optimization : Excess acyl chloride and controlled pH (e.g., NaHCO₃ washes) minimize side reactions ( ). Challenges include avoiding thiol byproducts (e.g., S-H stretching at 2634 cm⁻¹ in IR spectra) ().

Q. Which analytical techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Characteristic shifts include δ11.63 (amide NH), δ7.86 (aromatic protons), and δ164.2 ppm (carbonyl C=O) ().

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 296.0676 ( ).

- IR Spectroscopy : Detect N-H (3395 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches ().

Q. How can bioassays be designed to evaluate the biological activity of this compound?

- Germination assays : Measure root/stem length and biomass in wheat varieties (e.g., Tosunbey, Demir 2000) using 10⁻⁶ M solutions ( ).

- Statistical analysis : Use JMP 7.0 for correlations (e.g., r = 0.83 between root and stem fresh weight) ( ).

- In vitro receptor binding : Radiolabeled analogs (e.g., [¹¹C]7) for PET imaging of dopamine D4 receptors ().

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies guide the design of analogs with enhanced CNS penetration?

- Key modifications : Introduce methoxy groups (logP ~2.55) to improve lipophilicity for blood-brain barrier crossing ().

- Receptor selectivity : Replace 3-methoxy with 3-cyano groups to reduce off-target binding (e.g., sigma1 receptors) ( ).

- In vivo validation : Intraperitoneal administration in primates and PET imaging to assess brain uptake ().

Q. What strategies resolve contradictions in reaction outcomes (e.g., amide vs. benzimidazole formation)?

- Mechanistic studies : Acyl chlorides favor amides, while PPA promotes cyclization to benzimidazoles ( ).

- Computational modeling : Frontier molecular orbital analysis predicts reactivity of intermediates ( ).

- Reaction monitoring : TLC and in situ IR to track intermediates ().

Q. How does crystallography elucidate molecular interactions of this compound derivatives?

- Hydrogen bonding : Centrosymmetric dimers via N-H⋯N interactions (e.g., N1—H1⋯N2 in thiazole derivatives) ( ).

- Software tools : SHELXL for refining high-resolution data (CCDC 1013218) ( ).

- Crystal packing : Stabilized by C-H⋯O/F interactions ( ).

Q. What methodologies assess pharmacological profiles, including selectivity and toxicity?

- Selectivity assays : Screen against D2/D3 dopamine, 5-HT, and sigma1 receptors (IC₅₀ >100-fold selectivity) ().

- Toxicity markers : Measure hepatic CYP450 inhibition and plasma protein binding ( ).

- Metabolic stability : Radiolabeled analogs (e.g., [¹¹C]7) for in vivo half-life determination ().

Q. How can synthetic challenges (e.g., low yield, impurities) be systematically addressed?

- Byproduct suppression : Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres ( ).

- Chromatography : Reverse-phase HPLC (96.9% purity) with C18 columns ().

- Quality control : Elemental analysis (±0.4% deviation) and ESI-MS validation ().

Q. What in vivo models are suitable for evaluating CNS penetration and therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.